

# bimiralisib clinical trial results phase 2 lymphoma response

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## Compound Focus: Bimiralisib

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## Clinical Trial Results for Bimiralisib in Lymphoma

Trial Aspect	Details
Trial Phase	Phase I/II (N=50) [1]
Patient Population	Relapsed/refractory lymphoma; median of 5 prior lines of therapy [1]
Dosing Regimen	Continuous once-daily dosing (60 mg or 80 mg) [1]
Primary Efficacy (ITT Analysis)	
- Overall Response Rate (ORR)	14% [1] [2]
- Complete Response (CR)	4% [1]
- Partial Response (PR)	10% [1]
- Stable Disease (SD)	36% [1]
Most Frequent Grade $\geq 3$ Adverse Events	

Trial Aspect	Details
- Hyperglycemia	24% [1]
- Thrombocytopenia	22% [1]
- Neutropenia	20% [1]
- Diarrhea	12% [1]
<b>Treatment Discontinuation</b>	28% of patients discontinued due to toxicity [1]

## Detailed Experimental Protocol

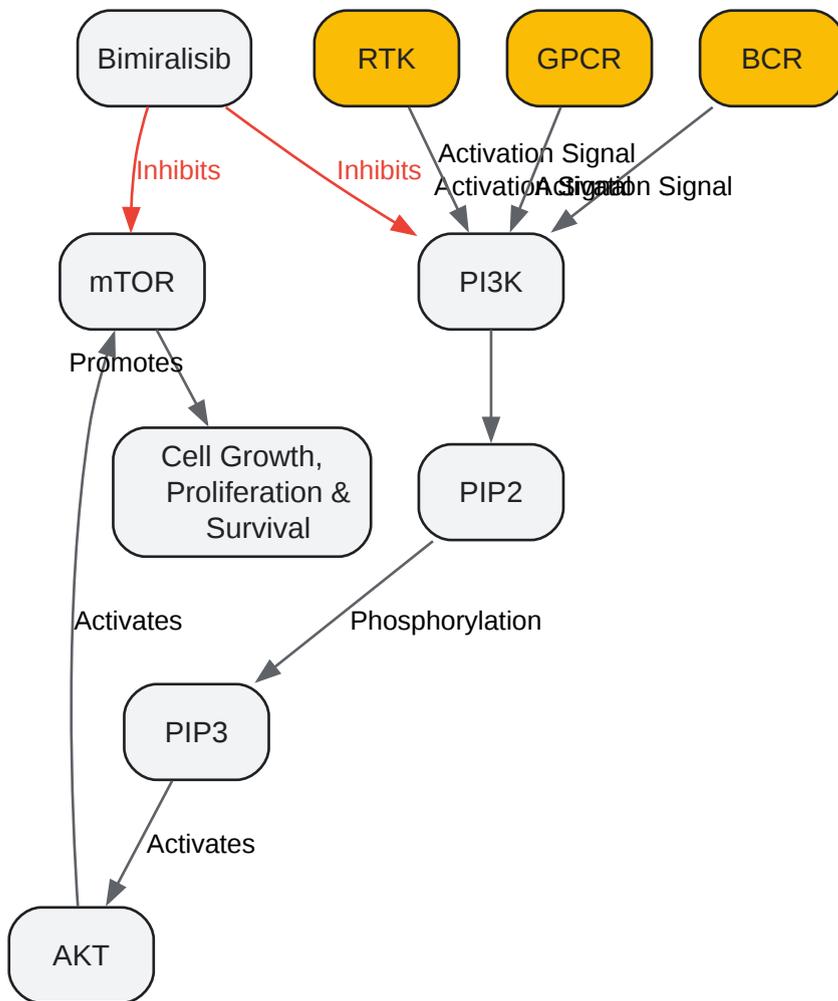
To help you interpret the data, here are the key methodological details from the Phase I/II trial (NCT03127020) [1]:

- **Study Design:** Open-label, multicenter, non-randomized study consisting of a safety run-in (Phase I) and an expansion phase (Phase II).
- **Patient Eligibility:** Adults with histologically proven relapsed or refractory lymphoma who had received at least two prior lines of therapy. Patients were required to have adequate bone marrow, renal, and hepatic function, and a fasting glucose <7.0 mmol/L.
- **Treatment Protocol:** **Bimiralisib** was administered orally once daily at continuous dose levels of 60 mg or 80 mg. Treatment continued until disease progression or unacceptable toxicity.
- **Primary Endpoint:** Best overall response rate (ORR) assessed according to the revised Cheson criteria.
- **Secondary Endpoints:** Progression-free survival (PFS), time to response (TTR), duration of response (DOR), and safety parameters.

## Mechanism of Action and Research Context

**Bimiralisib** (PQR309) is an orally bioavailable, selective **dual PI3K/mTOR inhibitor** [1] [3] [4]. It acts as a pan-class I PI3K inhibitor, meaning it targets all four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), while also directly and competitively inhibiting mTOR kinase. This dual mechanism aims to block a critical cancer growth pathway more completely and overcome resistance mechanisms seen with agents that only target individual components [1].

The diagram below illustrates this targeted signaling pathway.



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The toxicity observed with continuous dosing has prompted research into intermittent schedules. A Phase I study in solid tumors found that intermittent dosing (e.g., twice weekly) resulted in a more manageable safety profile while maintaining drug exposure, suggesting a potential path forward for future lymphoma studies [3].

## Considerations for Researchers

- **Toxicity Management:** The high rate of grade 3/4 hyperglycemia and hematological toxicities necessitates proactive management, including glucose monitoring and anti-hyperglycemic medications [1].

- **Dosing Strategy:** The significant toxicity leading to treatment discontinuation indicates that the continuous dosing schedule used in this trial may not be optimal. Further investigation of intermittent schedules is warranted [3].
- **Patient Selection:** The modest efficacy in an unselected, heavily pre-treated population highlights the need for biomarker-driven studies to identify patient subgroups most likely to benefit from **bimiralisib** therapy.

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## References

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